An In-depth Technical Guide to 4,5-Diamino-6-hydroxypyrimidine Hemisulfate: A Cornerstone Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 4,5-Diamino-6-hydroxypyrimidine Hemisulfate: A Cornerstone Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 4,5-Diamino-6-hydroxypyrimidine hemisulfate (CAS No. 102783-18-6), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, safety protocols, and critical applications, with a focus on the causality behind its use in the synthesis of potent therapeutic agents.
Core Identity and Physicochemical Properties
4,5-Diamino-6-hydroxypyrimidine hemisulfate is a stable salt form of the highly functionalized pyrimidine core. The hemisulfate designation indicates a 2:1 stoichiometric ratio of the pyrimidine base to sulfuric acid. This salt formation enhances the compound's stability and handling characteristics compared to the free base.
It is crucial to distinguish this compound from a related salt, 4,5-Diamino-6-hydroxypyrimidine sulfate (CAS No. 52502-66-6), which is a 1:1 adduct. The hemisulfate, with CAS number 102783-18-6 , is the specific subject of this guide.[1][2]
Key Physicochemical Data
The following table summarizes the essential properties of 4,5-Diamino-6-hydroxypyrimidine hemisulfate. This data is critical for designing synthetic routes, developing analytical methods, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 102783-18-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ | [2][3][4] |
| Molecular Weight | 350.31 g/mol | [2][3][4] |
| Appearance | Crystals, Beige fine crystalline powder | |
| Melting Point | 260-270 °C (with decomposition) | |
| Synonyms | 5,6-Diamino-4-pyrimidinone hemisulfate salt, 5,6-Diamino-4-pyrimidinol hemisulfate salt | [2][3][4] |
Solubility Profile: While quantitative solubility data is not extensively published, based on the structure containing multiple polar amino and hydroxyl groups, as well as its salt form, a qualitative solubility profile can be inferred. It is expected to have low solubility in water and limited solubility in polar organic solvents like ethanol. For many synthetic applications, it is used as a suspension in the reaction solvent.
Stability and Storage: As a combustible solid, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be kept tightly closed. For long-term storage, refrigeration is recommended. Pyrimidine derivatives, in general, are stable under these conditions, but should be handled with care to avoid degradation.
Safety and Handling: A Self-Validating Protocol
Ensuring safety is paramount when handling any chemical intermediate. The following guidelines are based on available safety data sheets for this and structurally related compounds.
GHS Hazard Information (Inferred): While a specific GHS classification for the hemisulfate salt is not universally established, related diaminopyrimidine compounds are classified with the following hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
May cause respiratory irritation
Personal Protective Equipment (PPE): A self-validating safety protocol requires the consistent use of appropriate PPE to mitigate risks.
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved N95 (or higher) particulate respirator.
-
Skin and Body Protection: Lab coat and appropriate protective clothing.
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames. It is a combustible solid.
Application in Drug Discovery: The Gateway to Purines
The strategic placement of two adjacent amino groups on the pyrimidine ring makes 4,5-Diamino-6-hydroxypyrimidine a quintessential precursor for the synthesis of purines and other fused heterocyclic systems. This is its primary and most significant application in drug development.
The classical method for this transformation is the Traube purine synthesis , which involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or formamide, to construct the imidazole ring fused to the pyrimidine core.[3][5][6]
Case Study: Synthesis of Guanine, a Precursor to Ganciclovir
The antiviral drug Ganciclovir is a synthetic nucleoside analog of guanine. The synthesis of the guanine core is a critical step and serves as an excellent example of the utility of diaminohydroxypyrimidine derivatives.[7] The overall synthetic strategy involves a multi-step process starting from a simpler pyrimidine.
Below is a logical workflow illustrating this transformation, which is fundamental to understanding the value of 4,5-Diamino-6-hydroxypyrimidine.
Caption: Logical workflow for the synthesis of guanine from a diaminohydroxypyrimidine precursor.
This pathway highlights the critical transformations:
-
Nitrosation: The C5 position of the pyrimidine ring is activated by introducing a nitroso group.
-
Reduction: The nitroso group is reduced to an amine, yielding the key 2,4,5-triaminopyrimidine intermediate. This is the structural equivalent of the free base of our title compound.
-
Cyclization: The newly formed 5-amino group, along with the adjacent 4-amino group, reacts with a one-carbon source to form the fused imidazole ring, yielding the purine core (guanine).
Experimental Protocols: From Pyrimidine to Purine
The following protocols are representative of the synthetic transformations required to utilize 4,5-Diamino-6-hydroxypyrimidine derivatives. These are adapted from published procedures for related compounds and should be performed by qualified personnel with appropriate safety precautions.[6][7]
Protocol 1: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate
This protocol describes the reduction of a 5-nitroso precursor, which is the immediate step to generate the key triamino intermediate.
Objective: To reduce 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 2,4,5-triamino-6-hydroxypyrimidine, which is then isolated as its stable sulfate salt.
Materials:
-
2,4-diamino-6-hydroxy-5-nitrosopyrimidine
-
Distilled water
-
20% Sodium hydroxide solution
-
Sodium dithionite
-
Concentrated sulfuric acid
-
Ethanol
Procedure:
-
In a suitable reaction vessel, add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (52 g) to hot (80 °C) distilled water (440 mL).[7]
-
Place the vessel in a water bath at 90 °C and stir the suspension vigorously for at least 1 hour.
-
To improve the solubility of the starting material, carefully add 20% sodium hydroxide solution (46 mL).[7]
-
In portions, add sodium dithionite (total of 105 g) over a period, maintaining the reaction temperature. The progress of the reduction is often indicated by a color change.
-
After the reduction is complete, cool the reaction mixture.
-
Carefully acidify the solution with a mixture of concentrated sulfuric acid (56 mL) in water (500 mL) to precipitate the sulfate salt.[7]
-
Heat the mixture in a boiling water bath for 90 minutes to ensure complete precipitation.[7]
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the collected solid with distilled water and then with ethanol.[7]
-
Dry the product at 80 °C to yield 2,4,5-triamino-6-hydroxypyrimidine sulfate.
Protocol 2: Traube Synthesis of Guanine
This protocol demonstrates the cyclization of the triaminopyrimidine intermediate to form the purine ring system.
Objective: To synthesize guanine by cyclizing 2,4,5-triamino-6-hydroxypyrimidine sulfate with formamide.
Materials:
-
2,4,5-triamino-6-hydroxypyrimidine sulfate (50 g)
-
Formamide (250 mL)
-
Sodium hydroxide solution
-
Activated carbon
-
Formic acid
Procedure:
-
In a flask equipped with a condenser, combine 2,4,5-triamino-6-hydroxypyrimidine sulfate (50 g) and formamide (250 mL).[7]
-
Heat the mixture in an oil bath to 170-180 °C for 2 hours.[7]
-
Cool the reaction mixture and collect the crude guanine precipitate by filtration.
-
For purification, dissolve the crude product in sodium hydroxide solution.
-
Add activated carbon and stir at 60 °C for 1 hour to decolorize.[7]
-
Filter the hot solution to remove the activated carbon.
-
To the filtrate, add formic acid dropwise until the pH reaches 9.5 to precipitate the purified guanine.[7]
-
Collect the purified product by filtration, wash with distilled water and ethanol, and dry at 80 °C.
Caption: Step-by-step experimental workflow from the nitroso-pyrimidine precursor to guanine.
Conclusion
4,5-Diamino-6-hydroxypyrimidine hemisulfate is more than a mere chemical intermediate; it is an enabling tool for medicinal chemists. Its true value is realized in its efficient conversion to purine-based scaffolds, which are central to a multitude of FDA-approved drugs, particularly in the antiviral and anticancer fields. A thorough understanding of its properties, handling requirements, and the mechanistic basis of its reactivity, as outlined in this guide, is essential for its effective and safe utilization in the innovative process of drug discovery and development.
References
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
Chemistry Online. (2023, February 19). Traube purine synthesis. [Link]
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Science of Synthesis. (n.d.). 7.1.1. Synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). One-step synthesis method of guanine.
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
-
ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. [Link]
- Google Patents. (n.d.). DE19839013B4 - Process for the production of guanine.
- Google Patents. (n.d.).
-
Amerigo Scientific. (n.d.). 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt. [Link]
-
P&S Chemicals. (n.d.). Product information, 4,5-Diamino-6-hydroxypyrimidine hemisulfate. [Link]
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Figure 1. Chemical Structure of 5,6-Diamino-4-pyrimidinone Hemisulfate Salt.
